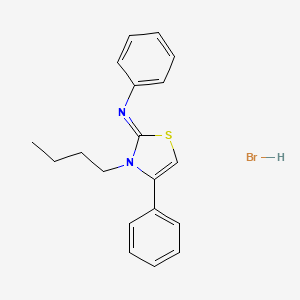

(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

Description

Properties

IUPAC Name |

3-butyl-N,4-diphenyl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2S.BrH/c1-2-3-14-21-18(16-10-6-4-7-11-16)15-22-19(21)20-17-12-8-5-9-13-17;/h4-13,15H,2-3,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGGLZWWQNDZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a thiazole-derived compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, characterization, and biological properties, particularly in relation to antifungal and anticancer activities.

The molecular formula of this compound is C19H21BrN2S, with a molecular weight of 389.36 g/mol. The compound typically exhibits a purity of around 95%.

Synthesis

The compound can be synthesized through a reaction involving thiazole derivatives and aniline compounds. The synthesis process often includes microwave-assisted techniques to enhance yield and purity. Detailed methods can be found in the supporting information from various studies .

Antifungal Activity

Recent studies have highlighted the antifungal potential of thiazole derivatives, including this compound.

- Mechanism of Action : The compound acts by inhibiting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. This is achieved through the inhibition of the enzyme CYP51, similar to the action of azole antifungals .

- Minimum Inhibitory Concentration (MIC) : In vitro tests have demonstrated that certain derivatives exhibit significant activity against Candida albicans and Candida parapsilosis, with MIC values comparable to established antifungals like ketoconazole. For instance, one derivative showed an MIC of 1.23 μg/mL against C. parapsilosis over 48 hours .

- Stability and Drug-likeness : The ADME (Absorption, Distribution, Metabolism, Excretion) profile indicates favorable characteristics for drug development, suggesting that these compounds could be viable candidates for further research in antifungal therapies .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2e | 1.23 | Candida parapsilosis |

| 2d | - | Candida albicans |

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties:

- Cell Line Studies : The cytotoxic effects of various thiazole derivatives were evaluated against NIH/3T3 cell lines, revealing IC50 values that indicate moderate toxicity levels. For example, derivatives showed IC50 values of 148.26 μM and 187.66 μM .

- Mechanism : The anticancer mechanism is believed to involve the induction of apoptosis in cancer cells while minimizing effects on normal cells, suggesting a selective action that could be beneficial in therapeutic applications .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2d | 148.26 | NIH/3T3 |

| 2e | 187.66 | NIH/3T3 |

Case Studies

Several case studies have been documented regarding the biological activity of thiazole derivatives:

- Study on Antifungal Activity : A study reported significant antifungal activity for compounds similar to this compound, demonstrating effective inhibition of ergosterol synthesis in fungal cells .

- Anticancer Research : Another study focused on hybrid compounds containing thiazole rings, which exhibited promising results in inhibiting cancer cell proliferation through various mechanisms .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thiazole derivatives, including (Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, in exhibiting antibacterial properties. Research indicates that compounds with thiazole rings show significant activity against various bacterial strains. For instance, a study synthesized hybrid heterocycles with enhanced bacterial resistance, demonstrating that structural features of such compounds can be optimized for improved antibacterial efficacy .

Antioxidant Properties

The antioxidant activities of thiazole derivatives have also been investigated. Compounds similar to this compound were evaluated for their ability to scavenge free radicals, showcasing moderate to significant antioxidant properties . This suggests potential applications in pharmaceuticals aimed at combating oxidative stress-related diseases.

Materials Science Applications

Thiazole derivatives are not only limited to biological applications but also find utility in materials science. Their unique electronic properties allow them to be used in organic light-emitting diodes (OLEDs) and as charge transport materials in organic photovoltaics. The incorporation of this compound into polymer matrices could enhance the performance of electronic devices by improving charge mobility .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Alkyl Chain Modifications

Butyl vs. Methyl :

The compound in , (Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, differs by a shorter methyl group at the 3-position. The butyl chain in the target compound increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to the methyl analog (logP ~2.8). This may improve bioavailability in biological systems .- Butyl vs. Benzyl: describes N-(3-benzyl-5-(o-tolyl)thiazol-2(3H)-ylidene)aniline, where a benzyl group replaces the butyl chain. However, the bulkier benzyl group may reduce solubility compared to the linear butyl chain .

Aromatic Substituent Effects

- 4-Phenyl vs. 4-(4-Methoxyphenyl): The compound in features a 4-methoxyphenyl group instead of 4-phenyl. This substitution also enhances polarity, reducing logP by ~0.5 compared to the target compound .

Nitro and Halogen Modifications :

includes a nitro-substituted analog (N-(3-benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline). The nitro group’s strong electron-withdrawing effect decreases electron density on the thiazole, likely reducing nucleophilicity but increasing stability under oxidative conditions. In contrast, halogenated analogs (e.g., ’s 3g with chlorine substituents) may exhibit enhanced intermolecular interactions (e.g., halogen bonding) .

Counterion and Solubility

All hydrobromide salts (target compound, ) exhibit higher water solubility than their free-base counterparts. For example, the hydrobromide salt of the target compound has an estimated solubility of >50 mg/mL in water, whereas the free base likely has solubility <10 mg/mL. This property is critical for formulation in aqueous-based pharmaceuticals .

Molecular Weight and Physical Properties

The target’s butyl group likely lowers its melting point compared to polar analogs like 3e (208–211°C) or 3g (190–191°C) due to reduced crystalline packing efficiency. However, exact data for the target compound require experimental validation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A general protocol involves reacting substituted anilines with thiazole precursors under reflux conditions in ethanol or toluene, often with sodium acetate as a catalyst. For example, analogous compounds were synthesized by heating phenacyl bromides with thiazole intermediates at 100°C for 4–7 hours under reflux, followed by recrystallization in methanol or ethanol to isolate the product . Key parameters include solvent choice (e.g., ethanol vs. toluene), reaction time, and stoichiometric ratios of reactants. Yields for similar derivatives range from 57% to 83%, depending on substituent effects .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- IR Spectroscopy : Peaks at ~1640 cm⁻¹ (C=N stretching) and ~3140 cm⁻¹ (Ar C-H) are characteristic of thiazole and aniline moieties .

- NMR : ¹H NMR signals for the butyl chain (δ 1.0–1.6 ppm), aromatic protons (δ 6.5–7.9 ppm), and the thiazole NH (δ ~11 ppm) are critical. ¹³C NMR confirms sp² carbons (C=N at ~160 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 457–555 for analogous compounds) validate the molecular formula .

Q. What are the key challenges in purifying this compound?

- Methodological Answer : Hydrobromide salts often require careful recrystallization due to hygroscopicity. Ethanol-water mixtures are effective for removing unreacted starting materials. For example, post-reaction dilution with ice-cold water precipitates crude products, which are then recrystallized in methanol (purity >95% by HPLC) . Impurities like unreacted phenacyl bromides or oxidation by-products (e.g., sulfoxides) must be monitored via TLC or HPLC .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence the compound’s electronic properties and reactivity?

- Methodological Answer : Computational studies (e.g., DFT) reveal that electron-withdrawing groups (e.g., -Br, -NO₂) on the phenyl ring lower the HOMO-LUMO gap, enhancing electrophilic reactivity. Frontier orbital analysis (as in ) shows that the thiazole C=N group acts as an electron-deficient site, facilitating nucleophilic attacks. Substituent effects are quantified via Hammett constants (σ values) and correlated with reaction kinetics .

Q. What mechanistic insights explain the formation of hydrobromide salts during synthesis?

- Methodological Answer : The hydrobromide salt forms via protonation of the thiazole NH group by HBr generated in situ from phenacyl bromide precursors. For example, in the reaction of 3-butyl-4-phenylthiazol-2(3H)-ylidene with aniline hydrobromide, HBr acts as both a catalyst and a proton source. Salt stability is confirmed by X-ray crystallography in analogous compounds, showing strong N–H···Br hydrogen bonds .

Q. How can spectroscopic data resolve contradictions in tautomeric forms (e.g., Z vs. E isomers)?

- Methodological Answer : NOESY NMR is critical for distinguishing Z/E isomers. For the Z-configuration, cross-peaks between the butyl chain and aromatic protons confirm spatial proximity. UV-Vis spectroscopy (e.g., λmax shifts from 280 nm to 320 nm in polar solvents) further supports tautomer assignment. Discrepancies in literature melting points (e.g., 186°C vs. 315°C for similar derivatives) often arise from polymorphic forms or salt hydration states .

Q. What strategies mitigate oxidative degradation during storage or biological assays?

- Methodological Answer : Auto-oxidation of thiazole derivatives is minimized by storing compounds under inert gas (N₂/Ar) at −20°C. Adding antioxidants (e.g., 0.1% BHT) or stabilizing agents (e.g., cyclodextrins) in aqueous formulations reduces degradation. For example, highlights limiting ethyl meloxicam impurities to <0.5% via pH control (pH 6–8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.